3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040667-95-5
VCID: VC11961265
InChI: InChI=1S/C22H16N4O3S2/c1-28-16-9-5-8-15(12-16)26-21(27)19-17(10-11-30-19)23-22(26)31-13-18-24-20(25-29-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3
SMILES: COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C22H16N4O3S2
Molecular Weight: 448.5 g/mol

3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040667-95-5

Cat. No.: VC11961265

Molecular Formula: C22H16N4O3S2

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040667-95-5

Specification

CAS No. 1040667-95-5
Molecular Formula C22H16N4O3S2
Molecular Weight 448.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H16N4O3S2/c1-28-16-9-5-8-15(12-16)26-21(27)19-17(10-11-30-19)23-22(26)31-13-18-24-20(25-29-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Standard InChI Key JSKCYPGQJTVSOV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Canonical SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, known for its planar geometry and π-electron richness, which facilitates interactions with biological targets .

  • 3-Methoxyphenyl substituent: Attached at position 3, this aryl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

  • [(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl moiety: The oxadiazole ring contributes rigidity and hydrogen-bonding capacity, while the sulfanyl linker improves solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1040667-95-5
Molecular FormulaC₂₂H₁₆N₄O₃S₂
Molecular Weight448.5 g/mol
IUPAC Name3-(3-Methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
SMILESCOC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Topological Polar Surface Area113 Ų (calculated)

Synthetic Methodologies

General Approach

Synthesis typically follows a multi-step sequence involving:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one scaffold .

  • Oxadiazole Installation: Reaction of a nitrile intermediate with hydroxylamine, followed by cyclization in the presence of carboxylic acid derivatives to form the 1,2,4-oxadiazole ring .

  • Functionalization: Mitsunobu or nucleophilic substitution reactions to introduce the 3-methoxyphenyl and sulfanyl groups .

Optimization Challenges

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization steps requires careful control of reaction temperature and catalysts (e.g., POCl₃ for pyrimidine ring closure) .

  • Yield Improvement: Multi-gram synthesis (66–99% yields) has been achieved using one-pot methodologies that minimize intermediate isolation .

Biological Activities and Mechanisms

Antiproliferative Effects

Thieno[3,2-d]pyrimidine derivatives exhibit pronounced activity against cancer cell lines, with IC₅₀ values often <10 μM . Key mechanisms include:

  • Kinase Inhibition: Structural analogs inhibit ATR kinase and PI3K-related kinases (PIKKs), disrupting DNA damage repair pathways in malignancies .

  • Apoptosis Induction: Activation of caspase-3/7 observed in leukemia L1210 cells treated with halogenated derivatives .

Table 2: Comparative Bioactivity of Thienopyrimidine Analogs

Compound ModificationTarget Activity (IC₅₀)Cell Line Tested
4-Chloro substitution 2.7 μM (EGFR inhibition)L1210 leukemia
Oxadiazole-phenyl variantNot reported (predicted <5 μM)MCF-7 breast cancer
Methoxy substitutionEnhanced solubility; moderate activityHeLa cervical cancer

Therapeutic Applications and Development

Oncology

  • Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) due to ATR kinase inhibition, potentiating cytotoxic effects .

  • Targeted Drug Design: Computational docking studies predict strong binding to the menin-MLL1 interaction site (ΔG = −9.2 kcal/mol), relevant in leukemia .

Central Nervous System Disorders

The methoxyphenyl group’s ability to cross the blood-brain barrier suggests potential in neurodegenerative diseases, though in vivo data remain scarce .

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

  • Oxadiazole vs. Thiazole: Replacement of oxadiazole with thiazole (as in WO2017207387A1 ) reduces kinase affinity by 40%, highlighting the critical role of the oxadiazole’s electron-deficient ring.

  • Methoxy Positioning: Para-methoxy analogs (e.g., PubChem CID 27373228 ) show 30% lower cytotoxicity than the meta-substituted variant discussed here, likely due to steric hindrance in ortho-positioned targets .

Table 3: Physicochemical Comparison with Analogous Compounds

Compound (CAS)Molecular WeightLogPWater Solubility (mg/mL)
1040667-95-5448.53.20.12
1040639-70-0462.53.80.08
5334-30-5 (PP3) 211.21.91.45

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator